8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one
Overview
Description
8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.28. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Applications
- The compound "8,9,10,11-tetrahydroazepino[1,2-b]isoquinolin-5(7H)-one" and its derivatives exhibit a wide array of chemical properties useful in synthesis and drug design. Notably, a novel series involving the compound was prepared by condensation, hydrolysis, and cyclization processes, showing promising antitumor activities against human tumor cell lines like hepatocellular carcinoma and mammary gland breast cancer (Mahmoud et al., 2018).
Biological and Medicinal Applications
- Azepino[1,2-b]isoquinolines were utilized in a diastereoselective synthesis aiming at functionalized compounds, forming key structural features of alkaloids like quinocarcin. The synthesis process and the hetero-ene reaction involved are noteworthy for their stereoselectivities, heavily influenced by substitution patterns and the type of Lewis acid (Koepler et al., 2004).
- The compound and its analogues have been a part of significant antifungal research, demonstrating considerable activity against fungal species like Aspergillus niger and Pencillium notatum, positioning them as potential candidates in antifungal treatments (Gupta, 2011).
Properties
IUPAC Name |
8,9,10,11-tetrahydro-7H-azepino[1,2-b]isoquinolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14-13-8-4-3-6-11(13)10-12-7-2-1-5-9-15(12)14/h3-4,6,8,10H,1-2,5,7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVMPUWRYDXQHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC3=CC=CC=C3C(=O)N2CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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